Comparative Molecular Weight: The Unsubstituted Core Offers Lower Mass for Downstream Optimization
The target compound, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, possesses the lowest molecular weight among its closest substituted analogs. This is a critical advantage in drug discovery, as a lower molecular weight core provides greater headroom for adding pharmacophoric elements while maintaining favorable physicochemical properties . Compared to N-substituted derivatives, the parent core is significantly smaller, enabling more efficient exploration of chemical space without exceeding drug-likeness thresholds.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 136.15 g/mol |
| Comparator Or Baseline | 2-(Morpholin-4-ylmethyl) derivative: 235.28 g/mol; 2-(Thiomorpholin-4-ylmethyl) derivative: 251.35 g/mol; 4-Bromo derivative: 215.05 g/mol |
| Quantified Difference | Target is 42% to 46% lower in molecular weight compared to N-substituted analogs; 37% lower compared to the 4-bromo analog. |
| Conditions | Calculated molecular weight based on molecular formula (C7H8N2O) |
Why This Matters
Lower molecular weight improves the efficiency of lead optimization campaigns by providing a smaller, more tractable starting point for SAR exploration and reducing the risk of breaching Lipinski's Rule of Five.
